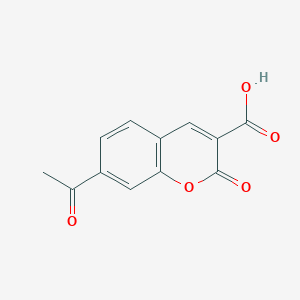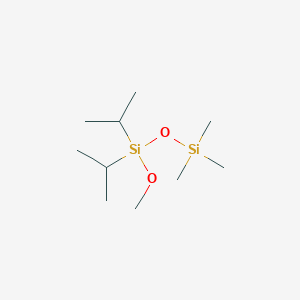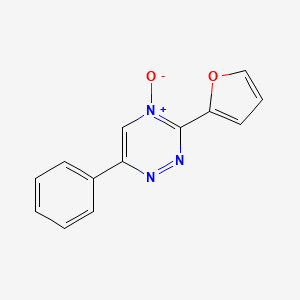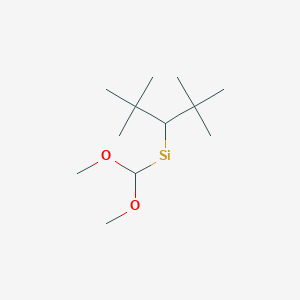![molecular formula C14H26O4 B15164599 2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane) CAS No. 189231-55-8](/img/structure/B15164599.png)
2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane) is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is also referred to as 1,6-bis(2,3-epoxypropoxy)hexane and has the molecular formula C12H22O4 .
Métodos De Preparación
The synthesis of 2,2’-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane) typically involves the reaction of hexane-1,6-diol with epichlorohydrin. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving ring-opening and ring-closing reactions . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Análisis De Reacciones Químicas
2,2’-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxide groups to alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2’-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane) has a wide range of scientific research applications:
Chemistry: It is used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: The compound is employed in the synthesis of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: It is investigated for its potential use in developing new therapeutic agents and medical devices.
Mecanismo De Acción
The mechanism of action of 2,2’-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane) involves its ability to react with various functional groups through its epoxide rings. The epoxide groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it a valuable compound for cross-linking and modifying polymers and other materials .
Comparación Con Compuestos Similares
Similar compounds to 2,2’-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane) include:
1,4-bis(2,3-epoxypropoxy)butane: Similar in structure but with a shorter carbon chain.
1,8-bis(2,3-epoxypropoxy)octane: Similar in structure but with a longer carbon chain.
1,6-bis(2,3-epoxypropoxy)hexane: Another name for the same compound.
The uniqueness of 2,2’-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane) lies in its optimal chain length, which provides a balance between flexibility and reactivity, making it suitable for a wide range of applications .
Propiedades
Número CAS |
189231-55-8 |
|---|---|
Fórmula molecular |
C14H26O4 |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
2-methyl-2-[6-[(2-methyloxiran-2-yl)methoxy]hexoxymethyl]oxirane |
InChI |
InChI=1S/C14H26O4/c1-13(11-17-13)9-15-7-5-3-4-6-8-16-10-14(2)12-18-14/h3-12H2,1-2H3 |
Clave InChI |
QVYWBOCJJANOAR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CO1)COCCCCCCOCC2(CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-dotetracontyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B15164539.png)
![Pyrido[3,2-f]quinoxaline, 10-ethoxy-7,8,9,10-tetrahydro-2,3,8-trimethyl-](/img/structure/B15164543.png)
![1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol](/img/structure/B15164552.png)
![N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine](/img/structure/B15164562.png)

![1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one](/img/structure/B15164580.png)


![{[4-(3-Methylpiperidin-1-yl)phenyl]methylidene}propanedinitrile](/img/structure/B15164609.png)
![4-[(Benzyloxy)methyl]cyclohex-3-en-1-one](/img/structure/B15164611.png)
![2,2'-Oxybis[6-(trifluoromethyl)pyridine]](/img/structure/B15164617.png)
